molecular formula C24H17F2NO3 B2397022 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one CAS No. 902507-62-4

3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one

Cat. No. B2397022
CAS RN: 902507-62-4
M. Wt: 405.401
InChI Key: RFIMLHUORDPTRQ-UHFFFAOYSA-N
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Description

3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The exact mechanism of action of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one have been studied in various systems. In cancer cells, the compound has been shown to induce apoptosis and cell cycle arrest. In bacterial cells, the compound has been shown to inhibit the growth of certain bacterial strains. In animal models, the compound has been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one. These include:
1. Evaluation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigation of the compound's mechanism of action and its interaction with various biological targets.
3. Development of novel synthetic methods for the production of the compound and its analogs.
4. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties.
5. Investigation of the compound's potential as a probe for studying protein-DNA interactions.
6. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the compound's potential and limitations in various applications.

Synthesis Methods

The synthesis of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one has been reported using different methods. One of the most common methods involves the condensation of 3-methoxybenzaldehyde and 6,8-difluoro-1-(2-methoxyphenyl)quinolin-4(1H)-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, the compound has been used as a probe to study the interaction of proteins with DNA. In pharmacology, the compound has been evaluated for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

3-benzoyl-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO3/c1-30-18-9-5-6-15(10-18)13-27-14-20(23(28)16-7-3-2-4-8-16)24(29)19-11-17(25)12-21(26)22(19)27/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIMLHUORDPTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

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